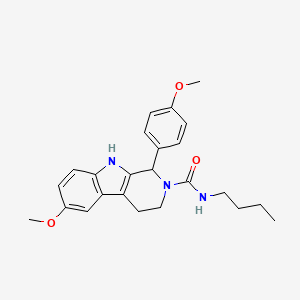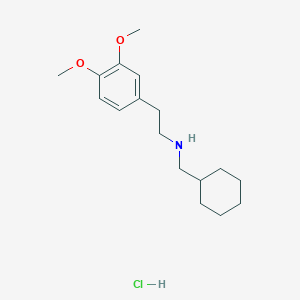![molecular formula C14H10ClN3O2 B4747409 5-(4-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4747409.png)
5-(4-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
説明
Pyrido[2,3-d]pyrimidines are a class of compounds that have been studied for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They are an emerging scaffold in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “5-(4-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” are not available, pyrido[2,3-d]pyrimidines can be synthesized from 5-acetyl-4-aminopyrimidines. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .科学的研究の応用
Anticancer Activity
Thienopyrimidine derivatives, which include the core structure of the compound , are known for their anticancer properties. They act by inhibiting various enzymes and pathways involved in cancer cell proliferation and metastasis. Specifically, they have been shown to inhibit protein kinases (PKs), which are critical in the progression of cancer due to mutations that can lead to oncogenesis . The development of kinase inhibitors as anticancer medicines is a crucial research priority, and thienopyrimidines are often used as scaffolds in these drugs due to their similarity to purines .
Antibacterial and Antifungal Applications
Compounds with pyrrolo[2,3-d]pyrimidine moiety, which is similar to the compound of interest, exhibit broad biological applications including antibacterial and antifungal activities . These properties make them valuable in the development of new antibiotics and antifungal agents, especially in an era where resistance to existing drugs is a growing concern.
Adenosine Receptor Modulation
The structural analogs of the compound have been used as modulators for adenosine A1 and A3 receptors . These receptors play a significant role in various physiological processes, including cardiac rhythm and cerebral blood flow, making them a target for therapeutic interventions in conditions like arrhythmias and stroke.
Anti-inflammatory Properties
Derivatives of the compound have shown potential as anti-inflammatory agents . This application is particularly important in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antiviral Activity
The compound’s derivatives also exhibit antiviral activities . This is a promising field of research, especially with the ongoing need for new antiviral drugs to combat emerging viral infections and the development of resistance to current treatments.
Antitubercular Activity
Pyrrolo[2,3-d]pyrimidine derivatives have been explored for their anti-mycobacterial activities, which include action against the bacteria causing tuberculosis . Given the global health burden of tuberculosis and the challenge of drug-resistant strains, this application is of significant importance.
Medicinal Chemistry: Drug Development
The compound’s structure is conducive to medicinal chemistry applications, where it can be used in the synthesis of various pharmaceutical drugs . Its structural features are attractive for the development of drugs with improved selectivity, efficiency, and safety profiles.
Miscellaneous Applications
Beyond the biomedical field, such compounds have been utilized in the synthesis of dyestuffs, sanitizers, corrosion inhibitors, antioxidants, and in copolymer synthesis . These diverse applications highlight the compound’s versatility in various industrial and research settings.
作用機序
Target of Action
The primary targets of 5-(4-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and apoptosis.
Mode of Action
The compound interacts with its targets by inhibiting their activity, thereby disrupting the normal functioning of the cell. For instance, it acts as an ATP-competitive inhibitor for the Src family of protein tyrosine kinases . This interaction results in the inhibition of the kinase activity of these proteins, leading to a decrease in cell proliferation and an increase in programmed cell death or apoptosis.
Biochemical Pathways
The compound affects several biochemical pathways due to its broad spectrum of targets. For instance, it inhibits the phosphatidylinositol-3 kinase pathway, which is involved in cell survival and growth. It also inhibits the mammalian target of rapamycin pathway, which regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .
Pharmacokinetics
In silico admet studies suggest that it has suitable pharmacokinetic properties . The compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties would impact its bioavailability and efficacy as a drug.
Result of Action
The result of the compound’s action is a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells . This is due to the compound’s inhibitory effects on various kinases that are crucial for cell growth and survival.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of different halogen atoms on the phenyl ring can affect the compound’s antitubercular activity
特性
IUPAC Name |
5-(4-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c1-18-12-11(13(19)17-14(18)20)10(6-7-16-12)8-2-4-9(15)5-3-8/h2-7H,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKVPBLJCRTUDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-2-hydroxy-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]-N-propylacetamide](/img/structure/B4747335.png)
![N-(3-acetylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4747338.png)
![6-bromo-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4747346.png)
![1-[4-(4-methylphenoxy)butanoyl]pyrrolidine](/img/structure/B4747348.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4747356.png)
![N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4747363.png)


![isopropyl 4-(4-ethoxyphenyl)-2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4747380.png)

![methyl 5-(aminocarbonyl)-4-methyl-2-({[4-(phenylsulfonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4747383.png)
![4-{[5-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxybenzyl]oxy}benzonitrile](/img/structure/B4747413.png)